molecular formula C10H9NO3 B1611486 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one CAS No. 94527-34-1

7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one

Cat. No. B1611486
CAS RN: 94527-34-1
M. Wt: 191.18 g/mol
InChI Key: DVTJKOLIEHUCKB-UHFFFAOYSA-N
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Patent
US09073902B2

Procedure details

Palladium on carbon (340 mg) was added to a solution of (E)-ethyl 3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylate (500 mg, 1.89 mmol) in AcOH (60 ml). Then H2 (g) was introduced at 5 Atm and the reaction was stirred overnight at 70° C. The reaction mixture was adjusted to pH 8 with saturated aqueous NaHCO3 and extracted with ethyl acetate (3×80 ml). The organic layers were combined, dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford 2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinolin-6-one as a brown solid (316 mg, crude).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
340 mg
Type
catalyst
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5](/[CH:13]=[CH:14]/[C:15]([O:17]CC)=O)=[CH:6][C:7]2[O:11][CH2:10][O:9][C:8]=2[CH:12]=1)([O-])=O.C([O-])(O)=O.[Na+]>[Pd].CC(O)=O>[O:11]1[C:7]2=[CH:6][C:5]3[CH2:13][CH2:14][C:15](=[O:17])[NH:1][C:4]=3[CH:12]=[C:8]2[O:9][CH2:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=CC2=C(OCO2)C1)/C=C/C(=O)OCC
Name
Quantity
340 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred overnight at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then H2 (g) was introduced at 5 Atm
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×80 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1COC=2C1=CC=1CCC(NC1C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.